![molecular formula C18H17N5O B15102189 N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15102189.png)
N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrazolo[3,4-b]pyridine precursors. Common synthetic strategies include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Construction of the Pyrazolo[3,4-b]pyridine Ring: This involves cyclization reactions using appropriate precursors such as 3-aminopyrazoles and β-ketoesters.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives under oxidative conditions.
Reduction: Reduction of the compound can lead to the formation of reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, reduced indole derivatives, and various substituted indole compounds .
Scientific Research Applications
N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Known for its anticancer and anti-inflammatory properties.
Pyrazolo[3,4-b]pyridine derivatives: Studied for their enzyme inhibitory activities.
Uniqueness
N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combined indole and pyrazolo[3,4-b]pyridine structure, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C20H20N5O and a molecular weight of 381.9 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold can act as selective modulators of various biological pathways:
- PPARα Activation : The compound has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. Structural studies reveal that the ligand-binding domain of PPARα forms a hydrogen-bond network essential for activation, suggesting that this compound could be beneficial in treating dyslipidemia and metabolic disorders .
- Antiviral Activity : Derivatives of pyrazolo[3,4-b]pyridine have demonstrated antiviral properties against various viruses. For instance, certain derivatives exhibit significant inhibition of herpes simplex virus type-1 (HSV-1) replication with effective concentrations (EC50) ranging from 5 to 28 μM . This highlights the potential of these compounds in developing antiviral therapies.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies and Research Findings
Several studies have explored the effects of this compound:
- Anticancer Activity : In vitro studies have shown that derivatives containing the pyrazolo[3,4-b]pyridine scaffold exhibit potent antiproliferative activity against human cancer cell lines such as HeLa and HCT116. These compounds inhibit cellular proliferation effectively at low concentrations .
- Selectivity in Kinase Inhibition : Research has demonstrated that specific derivatives possess extraordinary selectivity towards cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. This selectivity is crucial for minimizing side effects in therapeutic applications targeting cell cycle regulation .
Properties
Molecular Formula |
C18H17N5O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-10-9-13(16-11(2)22-23(3)17(16)20-10)18(24)21-15-6-4-5-14-12(15)7-8-19-14/h4-9,19H,1-3H3,(H,21,24) |
InChI Key |
OPKCDKLYYDKTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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